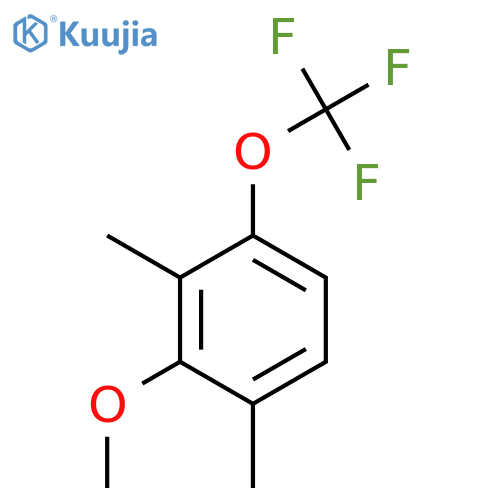Cas no 1803736-81-3 (2,6-Dimethyl-3-(trifluoromethoxy)anisole)

1803736-81-3 structure
商品名:2,6-Dimethyl-3-(trifluoromethoxy)anisole
CAS番号:1803736-81-3
MF:C10H11F3O2
メガワット:220.188353776932
CID:5003916
2,6-Dimethyl-3-(trifluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-3-(trifluoromethoxy)anisole
-
- インチ: 1S/C10H11F3O2/c1-6-4-5-8(15-10(11,12)13)7(2)9(6)14-3/h4-5H,1-3H3
- InChIKey: BNQAQVCYTDWBOJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C)C(=C1C)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 3.8
2,6-Dimethyl-3-(trifluoromethoxy)anisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010894-1g |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
| Alichem | A010010894-250mg |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010010894-500mg |
2,6-Dimethyl-3-(trifluoromethoxy)anisole |
1803736-81-3 | 97% | 500mg |
790.55 USD | 2021-07-06 |
2,6-Dimethyl-3-(trifluoromethoxy)anisole 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1803736-81-3 (2,6-Dimethyl-3-(trifluoromethoxy)anisole) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
